Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate
Description
Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate (CAS: 89314-32-9) is a hydrazone derivative featuring a propanedioate backbone substituted with a 4-bromophenyl group and a hydrazinylidene moiety. Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 257.084 g/mol . The compound is structurally characterized by a resonance-assisted intramolecular hydrogen bond (RAHB) between the hydrazine N–H and the adjacent carbonyl oxygen, a feature common to β-diketohydrazones . This hydrogen bonding stabilizes the planar configuration of the molecule, influencing its reactivity and interactions in biological systems.
Properties
CAS No. |
13631-76-0 |
|---|---|
Molecular Formula |
C13H15BrN2O4 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
diethyl 2-[(4-bromophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
FBZUIMNJHHVZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester typically involves the reaction of diethyl malonate with 4-bromoaniline in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common condensing agents used in this synthesis include acetic anhydride and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester involves its interaction with molecular targets through its hydrazono and bromophenyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Impact : The 4-bromophenyl group in the target compound enhances electron-withdrawing effects, increasing stability compared to methyl or acetyl substituents. For example, diethyl 2-[(4-bromophenyl)methylidene]propanedioate lacks the hydrazinylidene moiety but exhibits higher lipophilicity (XlogP = 4.0 vs. ~1.5 for hydrazinylidene derivatives) .
- Hydrogen Bonding : Compounds with β-diketone or β-diketohydrazone backbones (e.g., 2-[2-(4-bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione) form stronger RAHB networks, leading to crystalline packing patterns (e.g., zigzag chains via C–H⋯O interactions) .
Physicochemical Properties
Biological Activity
Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate, a compound with the molecular formula CHBrNO and a molecular weight of 343.17 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological evaluation, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with diethyl malonate in the presence of hydrazine derivatives. The process yields a hydrazone structure that is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of hydrazone compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 50 µg/mL |
| 2 | S. aureus | 25 µg/mL |
| 3 | P. mirabilis | 40 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxicity against human histiocytic lymphoma (U937) and neuroblastoma (SH-SY5Y) cell lines.
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : U937 and SH-SY5Y
- Method : MTS assay to determine cell viability post-treatment.
- Results :
- Compound showed IC50 values of approximately 30 µM for U937 and 25 µM for SH-SY5Y, indicating effective cytotoxicity.
3. Neuroprotective Effects
In addition to its cytotoxic properties, this compound has been investigated for neuroprotective effects against oxidative stress induced by hydrogen peroxide (HO).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 10 | 75 |
| 100 | 50 |
The data suggest that at lower concentrations, the compound may protect neuronal cells from oxidative damage.
Q & A
Q. What are the key steps for synthesizing Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves a multi-step reaction starting with the condensation of 4-bromophenylhydrazine with diethyl propanedioate. Key steps include:
- Hydrazone formation : React 4-bromophenylhydrazine with diethyl propanedioate in anhydrous methanol under reflux (60–70°C) for 6–8 hours .
- Catalytic optimization : Use Lewis acids (e.g., ZnBr₂) to accelerate the reaction and improve yield (reported up to 78%) .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Critical parameters : pH control (neutral to slightly acidic), solvent polarity, and exclusion of moisture to prevent hydrolysis of the ester groups .
Q. How is the molecular structure of this compound characterized, and what crystallographic techniques are most reliable?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.0273 Å, b = 10.2977 Å, c = 14.2626 Å, and β = 96.452° .
- Data collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 150 K. Process data with SAINT and refine using SHELXL (R₁ < 0.05 for high-resolution data) .
- Key structural features : The hydrazinylidene moiety adopts a Z-configuration, and the molecule forms zigzag chains via intermolecular hydrogen bonds (N–H⋯O) along the b-axis .
Q. What spectroscopic methods are essential for verifying the compound’s purity and functional groups?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
- Mass spectrometry (HRMS) : Exact mass calculation for C₁₃H₁₅BrN₂O₄: [M+H]⁺ = 355.0243 .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain deviations in experimental vs. calculated spectroscopic data .
- TD-DFT for UV-Vis : Simulate electronic transitions (e.g., π→π* in the hydrazinylidene group) and compare with experimental λ_max (~300 nm in ethanol) .
Q. What strategies are effective in analyzing non-covalent interactions in the crystal lattice, and how do they influence material properties?
Methodological Answer:
- Topology analysis (AIM) : Use Quantum Theory of Atoms in Molecules (QTAIM) to map critical points in H-bonds and π-stacking interactions .
- Energy frameworks (CrystalExplorer) : Calculate interaction energies (E₀₀₀) to rank contributions from H-bonds (≈ −25 kJ/mol) vs. aromatic stacking (≈ −15 kJ/mol) .
- Thermal stability correlation : Stronger H-bond networks correlate with higher melting points (observed: 180–185°C) .
Q. How can reaction mechanisms for functional group transformations (e.g., oxidation/reduction) be elucidated?
Methodological Answer:
- Oxidation studies : Treat the compound with H₂O₂ in acetic acid to oxidize the hydrazinylidene group to a diazene. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
- Reduction pathways : Use NaBH₄ in THF to reduce the C=N bond to C–N. Confirm via loss of the 1600 cm⁻¹ IR peak and emergence of NH₂ signals in ¹H NMR .
- Kinetic isotope effects (KIE) : Deuterated solvents (e.g., CD₃OD) can distinguish proton-coupled electron transfer (PCET) vs. radical mechanisms .
Q. What experimental designs are optimal for studying biological activity while avoiding artifacts?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., acetylcholinesterase) with IC₅₀ determination. Use a negative control (e.g., malonate esters) to rule out non-specific binding .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7) with MTT assays . Validate results with a structural analog lacking the 4-bromophenyl group to isolate pharmacophore effects .
- Artifact mitigation : Pre-treat compounds with glutathione to assess redox-mediated false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
